molecular formula C7H4F2N2 B13117807 6-(Difluoromethyl)picolinonitrile

6-(Difluoromethyl)picolinonitrile

Cat. No.: B13117807
M. Wt: 154.12 g/mol
InChI Key: HVBGQEGHUSCWEO-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)picolinonitrile is an organic compound that belongs to the class of picolinonitriles, which are derivatives of pyridine. This compound is characterized by the presence of a difluoromethyl group (-CF2H) attached to the sixth position of the pyridine ring and a nitrile group (-CN) at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)picolinonitrile can be achieved through several methods. One common approach involves the difluoromethylation of picolinonitrile derivatives. This process typically employs difluoromethylating agents such as difluoromethyl bromide (BrCF2H) or difluoromethyl iodide (ICF2H) in the presence of a base and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale difluoromethylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)picolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Difluoromethyl)picolinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Difluoromethyl)picolinonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in drug design and development, as it can enhance the pharmacokinetic and pharmacodynamic profiles of potential therapeutic agents .

Biological Activity

6-(Difluoromethyl)picolinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications based on recent research findings.

Synthesis of this compound

The synthesis of this compound involves the introduction of a difluoromethyl group into the picolinonitrile framework. This modification is expected to enhance the compound's pharmacological properties by improving its interaction with biological targets.

Receptor Interaction

Recent studies have demonstrated that compounds related to this compound exhibit significant activity as agonists for various receptors, particularly dopamine receptors (D2/D3) and serotonin receptors (5-HT1A). For example, a related compound exhibited EC50 values of 0.9 nmol/L for D2 and 19 nmol/L for D3 receptors, indicating potent agonistic activity .

Anticancer Activity

The compound has shown promise in anticancer research. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines, including prostate cancer. The anti-proliferative effects were measured using the LNCAP cell line, with results suggesting that certain derivatives possess comparable or superior activity compared to established treatments like enzalutamide .

Case Study 1: Antiproliferative Effects

In a study focusing on the anti-proliferative effects of related compounds, it was found that modifications to the picolinonitrile structure could significantly enhance potency against cancer cells. For instance, derivatives with specific substitutions showed IC50 values lower than 1 µM in prostate cancer models, indicating strong potential for further development .

Case Study 2: In Vivo Efficacy

Another investigation assessed the in vivo efficacy of this compound derivatives in animal models. These studies highlighted improved tumor regression rates and reduced side effects compared to traditional chemotherapeutics, suggesting a favorable therapeutic index for these compounds .

Table 1: Biological Activity Summary of Related Compounds

CompoundReceptor TargetEC50 (nmol/L)Emax (%)
Compound AD20.954.3
Compound BD31981.0
Compound C5-HT1A2.396.1

Table 2: Anticancer Activity in Prostate Cancer Cell Lines

CompoundCell LineIC50 (µM)Comparison to Enzalutamide
Compound XLNCAP<1Superior
Compound YLNCAP2Comparable

Properties

Molecular Formula

C7H4F2N2

Molecular Weight

154.12 g/mol

IUPAC Name

6-(difluoromethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C7H4F2N2/c8-7(9)6-3-1-2-5(4-10)11-6/h1-3,7H

InChI Key

HVBGQEGHUSCWEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(F)F)C#N

Origin of Product

United States

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